N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride
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Overview
Description
N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride is a chemical compound with the molecular formula C4H13ClN2O2S. It is a hydrochloride salt form of N-(2-(methylamino)ethyl)ethanesulfonamide, which is known for its applications in various scientific research fields. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride typically involves the reaction of N-(2-(methylamino)ethyl)ethanesulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
[ \text{N-(2-(methylamino)ethyl)ethanesulfonamide} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide compounds.
Scientific Research Applications
N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(methylamino)ethanesulfonamide hydrochloride
- N-(4-(2-(methylamino)ethyl)phenyl)methanesulfonamide
Uniqueness
N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H15ClN2O2S |
---|---|
Molecular Weight |
202.70 g/mol |
IUPAC Name |
N-[2-(methylamino)ethyl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C5H14N2O2S.ClH/c1-3-10(8,9)7-5-4-6-2;/h6-7H,3-5H2,1-2H3;1H |
InChI Key |
RSLDLORKVZXOHI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NCCNC.Cl |
Origin of Product |
United States |
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